molecular formula C15H16N4O4 B2567846 2-(Phenylmethoxycarbonylamino)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid CAS No. 2287343-06-8

2-(Phenylmethoxycarbonylamino)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid

Cat. No.: B2567846
CAS No.: 2287343-06-8
M. Wt: 316.317
InChI Key: DOVMAXSLTNOBFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . Triazoles are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .


Synthesis Analysis

The synthesis of triazole derivatives has been a subject of interest in medicinal chemistry . A variety of methods have been developed for the synthesis of triazole derivatives, including microwave-assisted protocols . These methods often involve the use of 1-amino-2-imino-pyridine derivatives as versatile precursors .


Molecular Structure Analysis

The molecular structure of triazoles typically includes a five-membered ring containing two carbon atoms and three nitrogen atoms . The exact structure of “2-(Phenylmethoxycarbonylamino)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid” could not be found in the available literature.


Chemical Reactions Analysis

The chemical reactions involving triazoles can vary widely depending on the specific compound and conditions. For example, some triazole derivatives have been found to exhibit inhibitory activity against certain enzymes .

Mechanism of Action

The mechanism of action of triazoles can vary depending on the specific compound and its biological target. For example, some triazole derivatives have been found to inhibit the production of certain inflammatory factors .

Safety and Hazards

The safety and hazards associated with triazoles can vary depending on the specific compound. Some triazoles are used in commercially available drugs and have been found to be safe for use under certain conditions .

Properties

IUPAC Name

2-(phenylmethoxycarbonylamino)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O4/c20-13(21)11-6-7-12-16-14(18-19(12)8-11)17-15(22)23-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,20,21)(H,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOVMAXSLTNOBFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC(=NN2CC1C(=O)O)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.